molecular formula C15H21ClN2O4S B6207697 tert-butyl 4-[4-(chlorosulfonyl)phenyl]piperazine-1-carboxylate CAS No. 1159976-91-6

tert-butyl 4-[4-(chlorosulfonyl)phenyl]piperazine-1-carboxylate

Cat. No. B6207697
CAS RN: 1159976-91-6
M. Wt: 360.9
InChI Key:
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Description

Tert-butyl 4-[4-(chlorosulfonyl)phenyl]piperazine-1-carboxylate (TBCPC) is an organosulfur compound that has recently been studied for its potential applications in the field of scientific research. TBCPC is a small molecule that is composed of a tert-butyl group, a chlorosulfonyl group, and a piperazine-1-carboxylate group. It has been found to possess a wide range of biological and chemical properties, which makes it a promising compound for a variety of research applications.

Scientific Research Applications

Tert-butyl 4-[4-(chlorosulfonyl)phenyl]piperazine-1-carboxylate has been studied for its potential applications in a variety of areas, including drug delivery, biotechnology, and nanotechnology. It has been found to have excellent solubility in water and organic solvents, which makes it an ideal candidate for drug delivery systems. In addition, it has been found to be highly stable and resistant to hydrolysis, which makes it a potential candidate for biotechnological applications. Finally, its small size and high surface area make it a promising material for nanotechnology applications.

Mechanism of Action

The mechanism of action of tert-butyl 4-[4-(chlorosulfonyl)phenyl]piperazine-1-carboxylate is not yet fully understood. However, it is believed that the compound has the ability to interact with biological molecules and modulate their activity. It has been found to interact with proteins and DNA, and to bind to various receptors in the human body. This suggests that it may be able to modulate the activity of proteins and DNA and, in turn, affect the biochemical and physiological processes in the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of tert-butyl 4-[4-(chlorosulfonyl)phenyl]piperazine-1-carboxylate are not yet fully understood. However, it has been found to have a variety of effects on the body. For example, it has been found to have anti-inflammatory and anti-cancer properties, as well as the ability to modulate the activity of enzymes and proteins. In addition, it has been found to have neuroprotective and antioxidant effects.

Advantages and Limitations for Lab Experiments

Tert-butyl 4-[4-(chlorosulfonyl)phenyl]piperazine-1-carboxylate has several advantages for use in laboratory experiments. First, it is relatively easy to synthesize and is highly stable. Second, it has excellent solubility in water and organic solvents, which makes it ideal for use in drug delivery systems. Third, it has a small size and high surface area, which makes it a promising material for nanotechnology applications. However, there are also some limitations to its use in laboratory experiments. For example, its mechanism of action is not yet fully understood, and it has not been extensively studied in vivo.

Future Directions

The potential future directions of tert-butyl 4-[4-(chlorosulfonyl)phenyl]piperazine-1-carboxylate research are numerous. Further research is needed to better understand the compound’s mechanism of action and the biochemical and physiological effects it has on the body. In addition, more research is needed to explore its potential applications in drug delivery, biotechnology, and nanotechnology. Finally, further research is needed to optimize the synthesis method and to develop new methods for synthesizing the compound.

Synthesis Methods

Tert-butyl 4-[4-(chlorosulfonyl)phenyl]piperazine-1-carboxylate can be synthesized via a two-step reaction involving the reaction of tert-butyl 4-[4-(chlorosulfonyl)phenyl]piperazine (TBCP) with 1-carboxylic acid. In the first step, TBCP is reacted with 1-carboxylic acid in the presence of a base, such as sodium hydroxide, to form the intermediate product tert-butyl 4-[4-(chlorosulfonyl)phenyl]piperazine-1-carboxylic acid (TBCPA). In the second step, TBCPA is reacted with an alcohol, such as methanol, in the presence of a strong acid, such as sulfuric acid, to form tert-butyl 4-[4-(chlorosulfonyl)phenyl]piperazine-1-carboxylate.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 4-[4-(chlorosulfonyl)phenyl]piperazine-1-carboxylate involves the reaction of tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate with chlorosulfonic acid.", "Starting Materials": [ "tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate", "chlorosulfonic acid" ], "Reaction": [ "Add chlorosulfonic acid dropwise to a solution of tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate in dichloromethane at 0°C.", "Stir the reaction mixture at room temperature for 2 hours.", "Quench the reaction by adding ice-cold water and stirring for 30 minutes.", "Extract the organic layer with dichloromethane and wash with water.", "Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.", "Purify the crude product by column chromatography using a mixture of dichloromethane and methanol as the eluent." ] }

CAS RN

1159976-91-6

Molecular Formula

C15H21ClN2O4S

Molecular Weight

360.9

Purity

95

Origin of Product

United States

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